5,6-Monoepoxyretinyl Acetate-D5
Description
Properties
Molecular Formula |
C₂₂H₂₇D₅O₃ |
|---|---|
Molecular Weight |
349.52 |
Synonyms |
5,6-Epoxy-5,6-dihydroretinol Acetate-D5; 7-Oxabicyclo[4.1.0]heptane Retinol Deriv.-D5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Metabolic and Analytical Comparisons
- Deuterated vs. Non-Deuterated Forms: 5,6-Monoepoxyretinyl Acetate-D5 shares core biological properties with its non-deuterated form but is distinguished by its application in metabolic pathway tracing. Deuterium incorporation enables precise tracking via NMR or mass spectrometry, whereas non-deuterated forms are typically studied for therapeutic activity .
- Epoxide Position (5,6 vs. 5,8): The 5,6-epoxide retains a linear structure, enhancing stability and biological activity compared to the 5,8-epoxide, which forms a furanoid ring. This structural difference reduces 5,8-epoxide derivatives' metabolic stability, as seen in rodent models . Mass spectral analysis further differentiates these compounds via distinct fragmentation patterns .
- Comparison with Other Vitamin A Analogues: Compounds like methyl 5,6-monoepoxyretinoate exhibit lower oral bioavailability due to ester hydrolysis requirements, while sodium salts of 5,6-monoepoxyretinoic acid show higher potency via intraperitoneal administration . Isotope-labeled standards, such as 9-cis-Retinol Acetate-D5, serve distinct roles in isomer-specific analyses .
Preparation Methods
Epoxidation of Retinyl Acetate
Retinyl acetate (C₂₂H₃₂O₂) is dissolved in an anhydrous organic solvent, such as dichloromethane, under inert atmosphere. Monoperphthalic acid is introduced dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 12–24 hours, after which the epoxy product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient). The yield typically ranges from 60% to 75%, depending on reaction scale and purity of starting materials.
Key Reaction Parameters
-
Temperature: 0–5°C
-
Solvent: Dichloromethane
-
Oxidizing Agent: Monoperphthalic acid (1.2 equivalents)
-
Reaction Time: 12–24 hours
Deuterium Incorporation Strategies
Deuterium labeling in 5,6-monoepoxyretinyl acetate-D5 is achieved through two primary approaches: (1) using deuterated precursors during the synthesis of the retinoid backbone, or (2) post-synthetic isotopic exchange. The former method is preferred for ensuring regioselective deuterium placement and minimizing side reactions.
Synthesis from Deuterated Retinol-D5
All-trans-retinol-D5 (C₂₀H₂₅D₅O), a commercially available deuterated precursor, serves as the starting material. Retinol-D5 is acetylated using acetic anhydride in pyridine to yield retinyl acetate-D5. Subsequent epoxidation with monoperphthalic acid follows the protocol outlined in Section 2.1, producing this compound with >95% isotopic purity.
Advantages
-
Regioselective deuteration at stable aliphatic positions.
-
High isotopic purity due to minimized exchange reactions.
Post-Synthetic Isotopic Exchange
Alternative methods involve treating non-deuterated 5,6-monoepoxyretinyl acetate with deuterated reagents. For example, exposure to D₂O in the presence of acid catalysts can replace labile hydrogens (e.g., hydroxyl protons) with deuterium. However, this approach risks partial deuteration and is less commonly employed for retinoids due to structural instability under acidic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences epoxidation efficiency. Polar aprotic solvents like dichloromethane enhance the electrophilicity of monoperphthalic acid, whereas protic solvents may promote ring-opening side reactions. Maintaining temperatures below 5°C suppresses undesired polymerization or retro-aldol reactions.
Catalytic Enhancements
Recent advancements explore the use of Lewis acids, such as boron trifluoride etherate, to accelerate epoxidation. However, these catalysts may complicate purification and are generally avoided in large-scale syntheses.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of this compound exhibit characteristic deuterium-induced peak splitting reductions. For instance, the methylene protons adjacent to the epoxy group (H-5 and H-6) show simplified multiplet structures due to deuterium substitution.
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion peak at m/z 349.5 (C₂₂H₂₇D₅O₃⁺), with a distinctive isotopic pattern reflecting five deuterium atoms. Fragmentation patterns align with those of the non-deuterated analog, validating structural integrity.
Applications and Research Findings
Metabolic Studies
In vivo studies demonstrate that this compound undergoes enzymatic hydrolysis to 5,6-monoepoxyretinol-D5, which is further metabolized to deuterated retinoic acid isoforms. This pathway mirrors the metabolism of non-deuterated analogs, underscoring its utility in tracing retinoid flux .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5,6-Monoepoxyretinyl Acetate-D5, and how can reaction conditions be optimized for isotopic purity?
- Methodology : The synthesis involves epoxidation of retinyl acetate using perphthalic acid, followed by preparative thin-layer chromatography (TLC) on activated alumina with 10–15% acetone in hexane as a developer and 20% ether in hexane as an eluant. For deuteration, hydrogen atoms are replaced with deuterium via catalytic exchange or specialized deuteration reagents. Isotopic purity (>95%) is achieved by optimizing reaction time, temperature, and solvent systems to minimize proton contamination .
- Key Considerations : Monitor deuteration efficiency using NMR spectroscopy (deuterium incorporation shifts signals) and confirm isotopic purity via mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- UV-Vis Spectroscopy : Distinct peaks at 326, 312, and 298 nm in hexane, characteristic of the 5,6-epoxide moiety .
- IR Spectroscopy : A medium peak at 9.58 µm (1043 cm⁻¹), indicative of the epoxy group .
- Mass Spectrometry : High-resolution MS reveals molecular ion clusters at m/z corresponding to C₂₂H₂₇D₅O₃ (exact mass: 333.52). Low-resolution MS shows fragmentation patterns matching non-deuterated analogs, with mass shifts (+5 Da) confirming D5 labeling .
- Table 1: Spectral Data Summary
| Technique | Key Features | Reference |
|---|---|---|
| UV-Vis (hexane) | λ_max: 326, 312, 298 nm | |
| IR | 9.58 µm (epoxide C-O-C stretch) | |
| HR-MS | [M+H]⁺: 334.53 (calc. 333.52 + H) |
Q. What factors influence the stability of this compound during storage and experimental use?
- Critical Factors :
- Temperature : Degradation accelerates above -20°C; store at -80°C under inert gas (argon) .
- Light Exposure : UV/visible light induces epoxy ring opening; use amber vials and low-light conditions .
- Solvent Systems : Aqueous buffers (pH >7) promote hydrolysis; use anhydrous solvents (e.g., DMSO, ethanol) for stock solutions .
Advanced Research Questions
Q. How do isotopic effects (D5 labeling) impact the metabolic tracking of 5,6-Monoepoxyretinyl Acetate in cellular models compared to non-deuterated analogs?
- Mechanistic Insight : Deuterium slows metabolic oxidation due to the kinetic isotope effect (KIE), altering the rate of conversion to retinoic acid. This allows precise tracking of metabolic intermediates via LC-MS/MS, with D5-labeled compounds providing distinct isotopic signatures .
- Experimental Design :
- Dose cells with equimolar D5-labeled vs. non-deuterated compound.
- Extract metabolites at timed intervals and analyze using:
- NMR : Track deuterium retention in metabolites via ²H signals .
- MS/MS : Quantify isotopic ratios (e.g., D5/D0) to model metabolic flux .
Q. What analytical strategies resolve contradictions in mass spectral data between synthetic batches of this compound?
- Conflict Resolution :
- Isotopic Purity Analysis : Use high-resolution MS to distinguish between D5 (expected m/z 334.53) and partially deuterated impurities (e.g., D4 at m/z 333.52) .
- Batch Comparison : Perform principal component analysis (PCA) on MS/MS fragmentation patterns to identify batch-specific impurities .
- Cross-Validation : Confirm results with ¹H-NMR integration of residual proton signals (e.g., <5% non-deuterated protons) .
Q. What mechanistic insights explain the pH-dependent hydrolysis behavior of this compound in aqueous systems?
- Reaction Mechanism :
- Acidic Conditions (pH <5) : Protonation of the epoxy oxygen increases electrophilicity, accelerating nucleophilic attack by water and forming diol derivatives .
- Neutral/Alkaline Conditions (pH 7–9) : Hydrolysis proceeds via base-catalyzed ring opening, yielding retinaldehyde derivatives.
- Kinetic Studies :
- Use stopped-flow UV-Vis to monitor hydrolysis rates at varying pH.
- Fit data to a two-term exponential model to distinguish acid- vs. base-catalyzed pathways .
Data Contradiction Analysis
Example : Discrepancies in reported UV-Vis λ_max values (e.g., 326 nm vs. 330 nm in older studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
